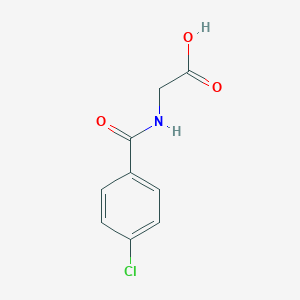
4-Chlorohippuric acid
描述
4-Chlorohippuric acid is an organic compound with the molecular formula C9H8ClNO3. It is a derivative of hippuric acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorohippuric acid can be synthesized through the reaction of 4-chlorobenzoyl chloride with glycine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the amide bond between the benzoyl chloride and glycine. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity. The product is then purified through crystallization or other separation techniques.
化学反应分析
Types of Reactions: 4-Chlorohippuric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoic acid.
Reduction: Reduction reactions can convert it to 4-chlorobenzylamine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products:
Oxidation: 4-Chlorobenzoic acid.
Reduction: 4-Chlorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Chlorohippuric acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds.
Biology: It serves as a metabolite in the study of drug metabolism and pharmacokinetics.
Medicine: It is used in the development of pharmaceuticals and as a biomarker in clinical studies.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-chlorohippuric acid involves its interaction with various molecular targets. In biological systems, it is metabolized to 4-chlorobenzoic acid and glycine. The metabolic pathways involve enzymatic reactions that facilitate the breakdown and utilization of the compound. The molecular targets include enzymes involved in amino acid metabolism and transport proteins.
相似化合物的比较
Hippuric acid: The parent compound without the chlorine substitution.
4-Chlorobenzoic acid: A metabolite formed from the oxidation of 4-chlorohippuric acid.
4-Chlorobenzylamine: A product of the reduction of this compound.
Uniqueness: this compound is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its parent compound, hippuric acid. This substitution enhances its utility in various chemical reactions and applications in scientific research.
属性
IUPAC Name |
2-[(4-chlorobenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYZIYOEXGRBHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158756 | |
| Record name | 4-Chlorohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13450-77-6 | |
| Record name | N-(4-Chlorobenzoyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13450-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorohippuric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013450776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chlorohippuric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-chlorophenyl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLOROHIPPURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HJ692NVA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-Chlorohippuric acid in drug metabolism studies?
A: this compound is identified as a major urinary metabolite for several drugs, including chlormezanone [] and zomepirac []. Its presence in urine signifies the metabolic breakdown of these drugs within the body. Specifically, it represents the glycine conjugation of 4-chlorobenzoic acid, another metabolic product often observed alongside this compound.
Q2: Can you elaborate on the metabolic pathway leading to the formation of this compound from drugs like chlormezanone?
A: In the case of chlormezanone, the molecule undergoes cleavage at its S-C-1 bond through an autoprotolytic process []. This cleavage, independent of cytochrome P-450 enzymes, generates 4-chlorobenzaldehyde and 2-carboxyethane-sulfinic-acid-N-methyl-amide. Further enzymatic metabolism of 4-chlorobenzaldehyde leads to the formation of 4-chlorobenzoic acid, which then undergoes glycine conjugation to yield this compound.
Q3: What insights does the study on Robenidine hydrochloride in Channel catfish offer regarding this compound?
A: While the study primarily focuses on Robenidine hydrochloride and its major metabolites, 4-chlorobenzoic acid (PCBA) and this compound (PCHA) [], it highlights that PCHA constitutes less than 1% of the total administered drug recovered []. This suggests that while glycine conjugation of PCBA to form PCHA might occur in Channel catfish, it's not the dominant metabolic pathway for Robenidine hydrochloride in this species.
Q4: What are the implications of identifying this compound as a metabolite in different species?
A: The identification of this compound as a metabolite in various species, including humans, monkeys, rats, and mice [, ], underscores a common metabolic pathway for drugs containing a 4-chlorobenzoyl moiety. This information is crucial for understanding species-specific drug metabolism and for extrapolating preclinical data to humans during drug development.
Q5: What analytical techniques are commonly employed for the detection and quantification of this compound?
A5: While not explicitly detailed in the provided abstracts, techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) are commonly employed for analyzing drug metabolites in biological samples. These techniques offer the sensitivity and selectivity required for accurate identification and quantification of this compound in complex matrices like urine.
Q6: How does the crystal structure of this compound relate to its properties?
A: The crystal structure of this compound reveals the formation of centrosymmetric dimers through pairs of intermolecular O—H⋯O interactions []. These dimers are further linked via N—H⋯O hydrogen bonds, creating layers with face-to-face π-stacked arrangements of benzene rings []. This structural information can offer insights into the compound's solubility, stability, and potential interactions with biological targets.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


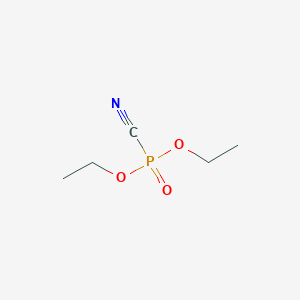


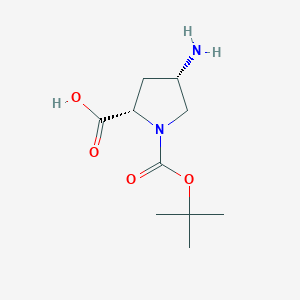
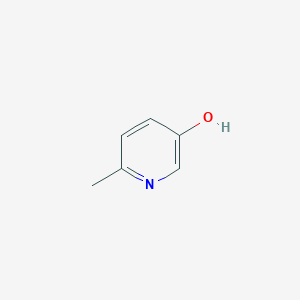

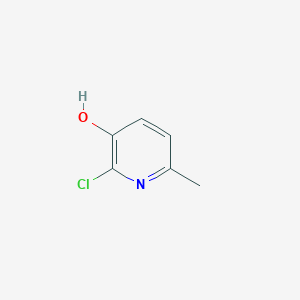
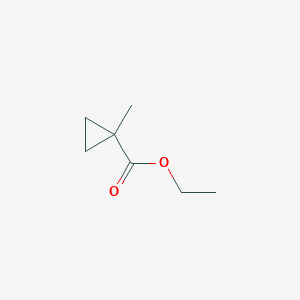

![5,6,12,13-Tetrachloro-2,9-dioxa-4,11-diazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B31168.png)




